Antitumor Activity: Direct Head-to-Head Comparison of Elsamicin B vs. Elsamicin A in Murine Tumor Models
In the original characterization study, elsamicin B was directly compared to elsamicin A for antitumor activity against murine leukemia P388, leukemia L1210, and melanoma B16. Elsamicin B, which lacks the amino sugar, showed only marginal activity, whereas elsamicin A exhibited strong inhibitory activity [1]. The potency of elsamicin A was further quantified as being 10-30 times more potent than chartreusin in terms of minimum effective dose [1]. This stark difference in in vivo efficacy is directly attributable to the presence or absence of the amino sugar moiety.
| Evidence Dimension | Antitumor activity (in vivo murine models) |
|---|---|
| Target Compound Data | Only marginal activity against leukemia P388, L1210, and melanoma B16 |
| Comparator Or Baseline | Elsamicin A: Strong inhibitory activity against the same murine tumors |
| Quantified Difference | Elsamicin B is marginally active vs. elsamicin A is strongly active; elsamicin A is 10-30 times more potent than chartreusin (class-level inference for importance of amino sugar) |
| Conditions | Murine tumor models: leukemia P388, leukemia L1210, melanoma B16 (in vivo) |
Why This Matters
This head-to-head data establishes elsamicin B as an essential negative control or tool compound for validating the functional role of the amino sugar in elsamicin A's mechanism of action and for SAR studies.
- [1] Konishi M, Sugawara K, Kofu F, Nishiyama Y, Tomita K, Miyaki T, Kawaguchi H. Elsamicins, new antitumor antibiotics related to chartreusin. I. Production, isolation, characterization and antitumor activity. J Antibiot (Tokyo). 1986 Jun;39(6):784-91. doi: 10.7164/antibiotics.39.784. PMID: 3733527. View Source
